2-Bromo-1,1-difluoroethane
Overview
Description
2-Bromo-1,1-difluoroethane is an organic compound with the chemical formula C₂H₃BrF₂. It is characterized by the presence of bromine and fluorine atoms attached to an ethane backbone. This compound is known for its applications in various industries, including its use as a refrigerant, propellant in aerosol products, solvent in cleaning agents, and blowing agent in the production of foam materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-difluoroethane can be synthesized through several methods. One common approach involves the halogenation of ethane derivatives. For instance, the reaction of 1,1-difluoroethane with bromine under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃). These reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions
Major Products Formed
Substitution Reactions: Products include 1,1-difluoroethanol and 1,1-difluoroethylamine.
Elimination Reactions: Products include 1,1-difluoroethylene
Scientific Research Applications
2-Bromo-1,1-difluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It serves as a tool for studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is widely used in the production of refrigerants, propellants, solvents, and foam-blowing agents .
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-difluoroethane involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of alkenes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2-difluoroethane
- 2,2-Difluoroethyl bromide
- 1,1-Difluoro-2-bromoethane
Uniqueness
2-Bromo-1,1-difluoroethane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo both substitution and elimination reactions makes it versatile in various chemical processes. Additionally, its applications in multiple industries highlight its importance and utility .
Properties
IUPAC Name |
2-bromo-1,1-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYROUWXXSWCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074403 | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-07-9 | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 2-bromo-1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-1,1-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QR9XS58S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-bromo-1,1-difluoroethane discussed in the provided research?
A: The research primarily discusses the use of this compound as a comonomer in the production of rapidly cross-linking fluoropolymers. [] Specifically, it acts as a chain transfer agent during polymerization, introducing bromine-containing end groups into the polymer chains. [] These bromine end groups facilitate rapid crosslinking reactions, leading to desirable material properties. []
Q2: How does the presence of this compound affect the properties of the final fluoropolymer?
A: Incorporating this compound into the fluoropolymer structure primarily influences its crosslinking behavior. [] The bromine end groups introduced by this compound enable rapid crosslinking reactions, resulting in a more tightly bound and robust polymer network. [] This enhanced crosslinking can lead to improved mechanical properties, such as increased tensile strength and chemical resistance, compared to non-crosslinked fluoropolymers.
Q3: Are there any alternative compounds mentioned in the research that can be used similarly to this compound in fluoropolymer synthesis?
A: Yes, the research mentions several alternative compounds that can be used similarly to this compound for introducing halogens into fluoropolymer chains. These include diiodomethane, 1,2-diiodo-1,1-difluoroethane, 1-iodo-2-bromo-1,1-difluoroethane, and 1-bromo-2-iodo-1,1-difluoroethane. [] The choice of the specific compound may depend on factors like desired crosslinking rate, final polymer properties, and cost-effectiveness.
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